

An In-depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide

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Compound of Interest

Compound Name: 4-(2-Fluorobenzyloxy)benzyl
bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-Fluorobenzyloxy)benzyl bromide**, a key intermediate in the synthesis of various organic molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.

Core Data Presentation

While **4-(2-Fluorobenzyloxy)benzyl bromide** is not widely available commercially, its properties can be derived from its structure. The following table summarizes its key quantitative data.

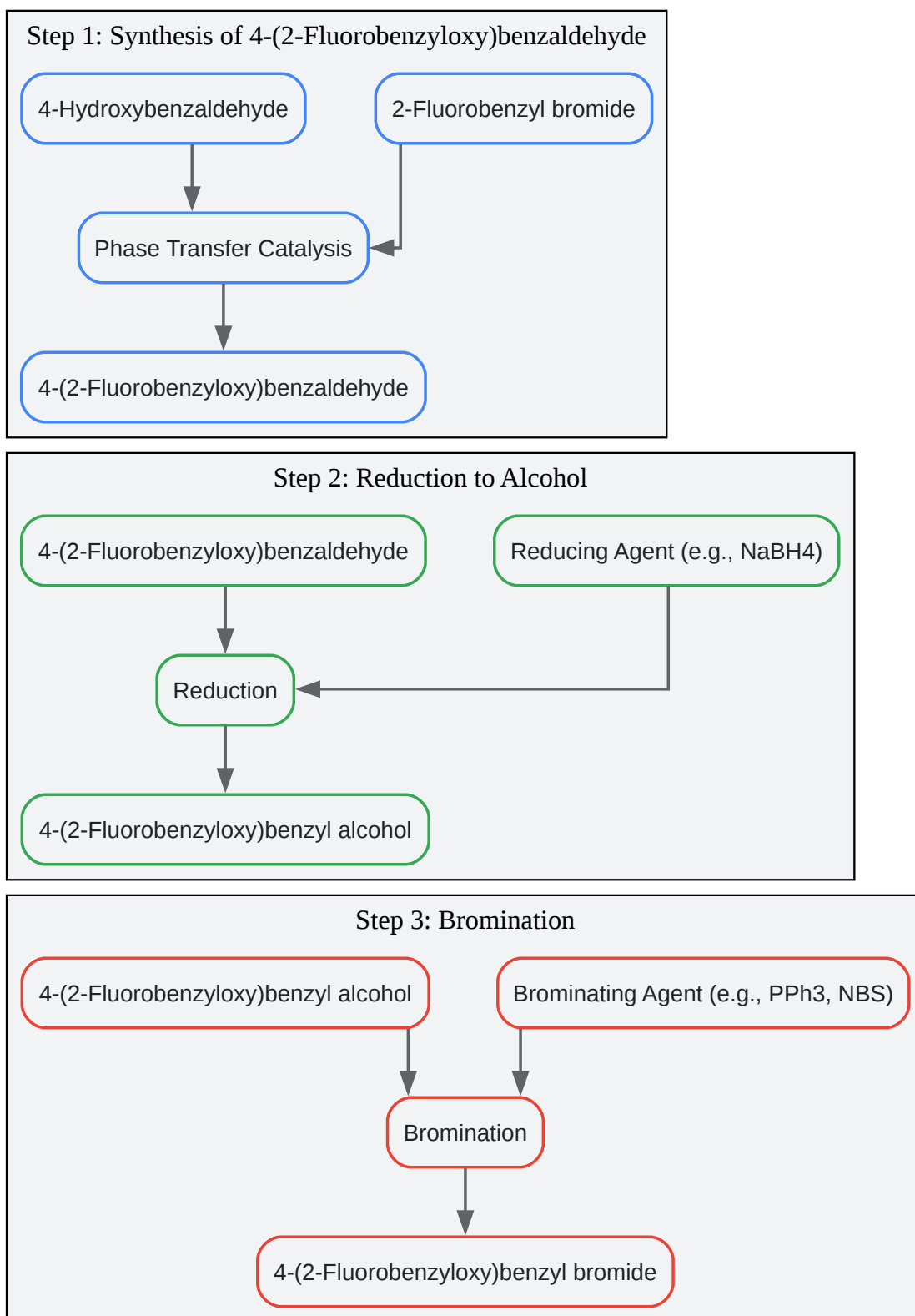
| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₄ H ₁₂ BrFO |
| Molecular Weight | 295.15 g/mol |
| Chemical Structure | Aromatic ether and benzyl bromide |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents |
| CAS Number | Not readily available |

Synthesis and Experimental Protocols

The synthesis of **4-(2-Fluorobenzyloxy)benzyl bromide** is typically a multi-step process. A common pathway involves the synthesis of the precursor 4-(2-Fluorobenzyloxy)benzaldehyde, followed by its reduction to the corresponding alcohol, and subsequent bromination.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **4-(2-Fluorobenzyloxy)benzyl bromide**.



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Caption: Synthetic pathway for **4-(2-Fluorobenzyloxy)benzyl bromide**.

Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This procedure is adapted from established methods for the synthesis of fluorobenzyloxy-benzaldehydes.^{[1][2]}

- **Reaction Setup:** In a reaction vessel, combine 4-hydroxybenzaldehyde and a suitable solvent.
- **Addition of Reagents:** Add 2-fluorobenzyl bromide to the mixture.
- **Phase Transfer Catalysis:** Introduce a phase transfer catalyst to facilitate the reaction.
- **Reaction Conditions:** Heat the mixture and stir for a sufficient time to ensure the completion of the reaction.
- **Work-up and Purification:** After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. The crude product can be purified by crystallization to yield 4-(2-fluorobenzyloxy)benzaldehyde.

Experimental Protocol: Reduction of 4-(2-Fluorobenzyloxy)benzaldehyde

This is a standard reduction of an aldehyde to an alcohol.

- **Dissolution:** Dissolve 4-(2-fluorobenzyloxy)benzaldehyde in a suitable solvent such as methanol or ethanol.
- **Addition of Reducing Agent:** Slowly add a reducing agent, for example, sodium borohydride (NaBH_4), to the solution at a controlled temperature (e.g., 0 °C).
- **Reaction:** Allow the reaction to proceed until the aldehyde is completely consumed, which can be monitored by thin-layer chromatography (TLC).
- **Quenching and Extraction:** Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent.

- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to obtain 4-(2-Fluorobenzyloxy)benzyl alcohol.

Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol

This protocol is based on a general method for the conversion of benzylic alcohols to benzyl bromides.

- **Reaction Setup:** In a dry reaction flask under a nitrogen atmosphere, dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol and triphenylphosphine (PPh_3) in anhydrous tetrahydrofuran (THF).
- **Addition of Brominating Agent:** Add N-Bromosuccinimide (NBS) to the stirred solution. The reaction is typically rapid.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Work-up:** Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (CH_2Cl_2).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude **4-(2-Fluorobenzyloxy)benzyl bromide** can be further purified by silica gel column chromatography.

Applications in Drug Development and Research

While specific applications of **4-(2-Fluorobenzyloxy)benzyl bromide** are not extensively documented, its precursors are key intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-(2-fluorobenzyloxy)benzaldehyde is a known intermediate in the synthesis of Ralfinamide.^[1] Therefore, **4-(2-Fluorobenzyloxy)benzyl bromide** is a valuable building block for the synthesis of novel drug candidates and other complex organic molecules. Its utility lies in its ability to introduce the 4-(2-fluorobenzyloxy)benzyl moiety into a target molecule.

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References

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- 2. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
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